molecular formula C10H10N2O B564331 3-Methoxyquinolin-6-amine CAS No. 103037-93-0

3-Methoxyquinolin-6-amine

Cat. No. B564331
M. Wt: 174.203
InChI Key: QYEBJNHSCBBOLH-UHFFFAOYSA-N
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Description

3-Methoxyquinolin-6-amine is a chemical compound with the molecular formula C10H10N2O . It is a type of quinoline, which is a class of compounds that have been found to have various applications in medicinal and industrial chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 3-Methoxyquinolin-6-amine, has been a topic of interest in recent years . Traditional and green synthetic approaches have been highlighted, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .


Molecular Structure Analysis

The molecular structure of 3-Methoxyquinolin-6-amine can be analyzed using various methods. For example, comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) can be used to study the relationship between molecular structure and inhibitory activity .


Chemical Reactions Analysis

Quinolines, including 3-Methoxyquinolin-6-amine, can undergo various chemical reactions. For instance, they can be synthesized by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxyquinolin-6-amine can be determined using various methods. For instance, its molecular weight, hydrogen bond donors and acceptors, and log P value can be calculated .

Future Directions

The future directions for 3-Methoxyquinolin-6-amine and similar compounds could involve further exploration of their potential applications in medicinal chemistry. For instance, albumin-based nanoparticles, which can include quinoline derivatives, are being explored for their potential in cancer therapeutics .

properties

IUPAC Name

3-methoxyquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEBJNHSCBBOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C=CC(=CC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698984
Record name 3-Methoxyquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyquinolin-6-amine

CAS RN

103037-93-0
Record name 3-Methoxyquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-bromo-quinolin-6-ylamine (9.0 g, 40.3 mmol, 1.0 eq), sodium methoxide (10.9 g, 201.7 mmol, 5.0 eq) and copper powder (7.7 g, 121.0 mmol, 3.0 eq) in methanol (240 mL) is heated at 135° C. for 15 hours. The reaction mixture is then filtered and the filtrate is concentrated to give a yellow residue that is purified by column chromatography (silica gel, eluent: petroleum ether:ethyl acetate:triethylamine, 2:1:0.05, v/v/v) to afford 3-methoxy-quinolin-6-ylamine as a yellow solid (4.2 g, 59% yield).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
catalyst
Reaction Step One

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